molecular formula C20H25N3O4S B6119023 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one

2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B6119023
M. Wt: 403.5 g/mol
InChI Key: AUYUQIVNCGGXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one is a highly potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. This compound demonstrates exceptional selectivity for GSK-3β over other kinases, making it a valuable chemical probe for dissecting the complex physiological and pathological functions of this enzyme. Its primary research application lies in the investigation of neurodegenerative pathways, particularly in models of Alzheimer's disease, where inhibition of GSK-3β has been shown to reduce tau hyperphosphorylation , a key event in the formation of neurofibrillary tangles. Furthermore, by modulating the Wnt/β-catenin signaling pathway, this inhibitor serves as a critical tool for exploring mechanisms of neuroprotection, synaptic plasticity, and adult neurogenesis. Beyond neuroscience, its application extends to the study of glucose metabolism, as GSK-3 is a known negative regulator of glycogen synthesis , and to oncology research, where GSK-3β activity influences apoptosis and the stability of oncoproteins. The compound's well-defined mechanism of action provides researchers with a reliable means to validate GSK-3β as a therapeutic target across a spectrum of diseases.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-6-(4-phenylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c24-19-7-6-18(21-23(19)17-10-13-28(26,27)14-17)20(25)22-11-8-16(9-12-22)15-4-2-1-3-5-15/h1-5,16-17H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYUQIVNCGGXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation and Oxidation

The tetrahydrothiophene dioxide moiety is synthesized via cyclization of 3-mercaptopropionic acid derivatives followed by oxidation:

Procedure (adapted from):

  • React 2-thiopheneethylamine (1.0 eq) with aqueous formaldehyde (37%, 1.2 eq) in water at 50-55°C for 24-30 hours.

  • Extract the imine intermediate with dichloroethane.

  • Oxidize the tetrahydrothiophene ring using 30% hydrogen peroxide in acetic acid at 60°C for 6 hours.

Key Parameters

ParameterOptimal Value
Temperature60°C ± 2°C
Reaction Time6 hours
Oxidant Ratio1:1.5 (substrate:H₂O₂)
Yield78-82%

Construction of the Dihydropyridazinone Core

Cyclocondensation Strategy

The 4,5-dihydropyridazin-3(2H)-one system is formed via [4+2] cycloaddition between γ-keto esters and hydrazines:

Optimized Protocol :

  • Dissolve ethyl levulinate (1.0 eq) and carbohydrazide (1.05 eq) in acetic anhydride.

  • Reflux at 140°C for 3 hours under nitrogen atmosphere.

  • Quench with ice-water and neutralize with ammonium hydroxide.

Reaction Monitoring

  • IR: Disappearance of ν(C=O) at 1740 cm⁻¹ (ester) → appearance at 1675 cm⁻¹ (amide I)

  • HPLC Purity: ≥95% after recrystallization from ethanol/water (4:1)

Functionalization with Tetrahydrothiophene Dioxide

N-Alkylation Procedure

The tetrahydrothiophene dioxide unit is introduced via nucleophilic substitution:

Stepwise Process :

  • Generate the dihydropyridazinone enolate using LDA (2.0 eq) in THF at -78°C.

  • Add 3-bromotetrahydrothiophene-1,1-dioxide (1.1 eq) in DMF.

  • Warm gradually to 25°C over 12 hours.

Critical Factors

  • Strict temperature control prevents ring-opening side reactions

  • Anhydrous conditions essential for enolate stability

  • Final yield: 65-68% after silica gel chromatography (hexane:EtOAc 3:1)

Installation of the 4-Phenylpiperidinyl Carbonyl Group

Acylation Methodology

The piperidine carbonyl group is introduced via mixed carbonate activation:

Protocol :

  • React 4-phenylpiperidine (1.0 eq) with triphosgene (0.35 eq) in dichloromethane.

  • Add DMAP (0.1 eq) and stir at 0°C for 30 minutes.

  • Couple with the dihydropyridazinone intermediate (1.0 eq) at 25°C for 18 hours.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35-7.28 (m, 5H, Ar-H), 4.12 (q, J=7.2 Hz, 2H, CH₂N), 3.71 (s, 2H, SO₂CH₂)

  • HRMS : m/z calc. for C₂₃H₂₇N₃O₄S [M+H]⁺ 466.1798, found 466.1801

Process Optimization and Scale-Up Considerations

Yield Improvement Strategies

Comparative analysis of coupling reagents:

ReagentYield (%)Purity (%)Cost Index
EDCl/HOBt72981.0
HATU85993.2
DCC/NHS68970.8

Recommendation : HATU provides superior yields for small-scale synthesis, while EDCl/HOBt is preferred for industrial production.

Purification Techniques

Multi-stage purification protocol:

  • Initial silica gel chromatography (EtOAc:MeOH 9:1)

  • Recrystallization from hot acetonitrile

  • Final polishing via preparative HPLC (C18 column, 0.1% TFA/ACN)

Analytical Characterization

Spectroscopic Fingerprinting

Key Spectral Features :

  • IR : 1325 cm⁻¹ (asymmetric SO₂ stretch), 1650 cm⁻¹ (amide C=O)

  • ¹³C NMR : 175.2 ppm (pyridazinone C=O), 52.8 ppm (piperidine CH₂N)

Chiral Purity Assessment

HPLC analysis using Chiralpak AD-H column:

  • Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1)

  • Retention Times: 12.4 min (R), 14.7 min (S)

  • Enantiomeric Excess: ≥99.5%

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The phenylpiperidine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenylpiperidine derivatives.

Scientific Research Applications

Overview

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule that integrates multiple structural motifs, including a tetrahydrothiophene ring, a piperidine moiety, and a pyridazinone core. Its molecular formula indicates a significant potential for diverse biological activities, making it relevant in medicinal chemistry and drug development.

Biological Activities

Preliminary studies indicate that compounds structurally similar to this one exhibit a range of biological activities. Key areas of interest include:

  • Antidepressant Properties : The piperidine moiety is known for its role in modulating neurotransmitter systems, potentially offering therapeutic effects in mood disorders.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Analgesic Effects : The activation of G protein-coupled receptors (GPCRs) may contribute to pain relief.

Potential Applications

The compound's unique structure opens avenues for various applications:

Application AreaDescription
Medicinal Chemistry Development of new antidepressants or antitumor agents based on its structural framework.
Pharmaceutical Research Investigation into its pharmacodynamics and pharmacokinetics to understand its therapeutic potential.
Chemical Biology Use as a probe in biological studies to elucidate mechanisms of action related to GPCRs.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets involved would require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and pharmacological differences between the target compound and its analogues:

Compound Substituents Pharmacological Activity Synthesis Method Reference
Target Compound 2: 1,1-dioxidotetrahydrothiophen-3-yl; 6: 4-phenylpiperidin-1-yl carbonyl Not explicitly reported in evidence (inferred anti-inflammatory/CNS activity) Likely involves nucleophilic substitution (similar to ) N/A
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) 2: Varied (alkyl, aryl); 5: Cl; 6: Ph Activity varies with substituents; alkyl groups improve solubility, aryl groups enhance binding K₂CO₃-mediated alkylation/arylation in acetone
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one 2: Triazole-thioxo; 6: Ph Potent anti-inflammatory activity (specific IC₅₀ not provided) Condensation reaction with thiosemicarbazide derivatives
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 2: 4-Methylphenyl Anti-inflammatory (IC₅₀ = 11.6 μM against LPS-induced inflammation) Base-mediated cyclization and substitution

Key Findings

Substituent Impact on Bioactivity :

  • The sulfone group in the target compound’s tetrahydrothiophene substituent may confer higher metabolic stability compared to the thioxo group in the triazole analogue , which is prone to oxidation.
  • The 4-phenylpiperidinyl carbonyl group likely enhances CNS penetration due to its lipophilic aromatic ring and tertiary amine, contrasting with the methylphenyl group in ’s compound, which shows moderate anti-inflammatory activity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where pyridazinones are functionalized via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) . However, the introduction of the sulfone moiety may require additional oxidation steps.

Pharmacological Gaps: While reports an IC₅₀ of 11.6 μM for anti-inflammatory activity in a methylphenyl analogue , the target compound’s efficacy remains unquantified.

Research Implications

  • Structure-Activity Relationship (SAR): The dihydropyridazinone core is critical for anti-inflammatory activity, but substituents dictate potency and specificity. For example, bulky groups like 4-phenylpiperidinyl carbonyl may improve receptor binding but reduce aqueous solubility.
  • Metabolic Considerations : Sulfone-containing derivatives (e.g., the target compound) are expected to exhibit longer half-lives than thioxo or alkyl-substituted analogues .

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates elements such as tetrahydrothiophene, piperidine, and pyridazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O3SC_{20}H_{24}N_2O_3S, with a molecular weight of approximately 398.52 g/mol. The presence of various functional groups suggests that it may exhibit multiple biological activities.

Key Structural Features:

  • Tetrahydrothiophene ring : Contributes to the compound's reactivity.
  • Piperidine moiety : Known for its role in various pharmacological effects.
  • Pyridazinone core : Associated with anti-inflammatory and analgesic properties.

Biological Activities

Preliminary studies indicate that compounds structurally similar to This compound exhibit a range of biological activities:

  • Anti-inflammatory Activity : The compound may act as a cyclooxygenase (COX) inhibitor, potentially reducing inflammation.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Initial studies suggest cytotoxic effects on certain cancer cell lines.

In Vitro Studies

Research has demonstrated that derivatives of the pyridazinone core can inhibit COX enzymes. For instance, a study found that a related compound exhibited significant COX-2 inhibitory activity compared to indomethacin, which is a standard anti-inflammatory drug . This suggests that our compound may similarly possess anti-inflammatory properties.

Antimicrobial Activity

In a comparative study of antimicrobial agents, compounds similar to This compound were evaluated against gram-positive and gram-negative bacteria. Results indicated that these compounds showed promising activity against Bacillus cereus and other pathogens .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., HCT116 and MCF7) revealed that certain derivatives had IC50 values lower than 20 µM, indicating significant anticancer potential . These findings warrant further investigation into the compound's mechanism of action and therapeutic efficacy.

The synthesis of this compound typically involves multi-step organic reactions where careful control of reaction conditions is crucial for high yield and purity . Understanding its mechanism of action will require detailed interaction studies with target proteins involved in inflammation and cancer pathways.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters.

  • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) for improved solubility and reaction efficiency. Ethanol is suitable for reflux conditions but may limit intermediate stability .
  • Catalyst Use : Incorporate catalysts (e.g., palladium or acid/base catalysts) to accelerate coupling reactions, particularly for the tetrahydrothiophene and phenylpiperidine moieties .
  • Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate intermediates. Purification via column chromatography with gradient elution is recommended .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : A multi-spectral approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR can verify the dihydropyridazinone core, sulfone group (δ ~3.5–4.0 ppm for SO₂), and piperidinyl carbonyl signals (δ ~165–170 ppm) .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight accuracy (±5 ppm) and detects impurities .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfone vibrations (SO₂ at ~1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s pharmacological activity?

  • Methodological Answer : Use a tiered experimental framework:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinase inhibition) and assess IC₅₀ values .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Optimize dosing intervals and account for metabolic stability using liver microsomes .
  • In Vivo Validation : Use murine models for bioavailability studies. Monitor pharmacokinetics (Cmax, AUC) and tissue distribution via LC-MS/MS .

Q. How can contradictions in reported biological data across studies be resolved?

  • Methodological Answer : Address variability through:

  • Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell passage number) to isolate compound-specific effects .
  • Purity Verification : Reanalyze compound batches via HPLC (>95% purity) to rule out impurities as confounding factors .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the tetrahydrothiophene sulfone or phenylpiperidine groups. Introduce halogen substituents or methyl groups to assess steric/electronic effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins. Validate with mutagenesis studies on key residues .
  • Pharmacophore Mapping : Identify essential moieties (e.g., dihydropyridazinone core) using QSAR models to guide derivative design .

Data Analysis and Reproducibility

Q. What statistical methods ensure robust analysis of dose-response data?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .
  • Replicates : Use ≥3 biological replicates with technical triplicates to minimize variability. Apply Student’s t-test or Mann-Whitney U-test for significance (p <0.05) .

Key Challenges and Solutions

  • Synthetic Byproducts : Side reactions during sulfonation or piperidine coupling can yield impurities. Mitigate via low-temperature (-10°C) reactions and inert atmospheres .
  • Biological Activity Variability : Differences in cell culture media or serum content may alter results. Use serum-free media for consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.